Advanced Synthesis of 4-(Phenylamino)piperidine-4-methylamine
Advanced Synthesis of 4-(Phenylamino)piperidine-4-methylamine
A Technical Guide to Gem-Disubstituted Piperidine Scaffolds
Executive Summary & Strategic Importance
The synthesis of 4-(phenylamino)piperidine-4-methylamine (also identified as 4-anilino-4-(aminomethyl)piperidine ) represents a critical challenge in heterocyclic chemistry: the construction of a sterically congested, gem-disubstituted carbon center at the 4-position of the piperidine ring.
Unlike the common 4-anilino-piperidines (precursors to fentanyl-class opioids which possess a hydrogen at C4), this molecule features an aminomethyl (-CH₂NH₂) group at the C4 position. This structural motif creates a "gem-diamine" equivalent that is highly valued in the development of:
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Nociceptin/Orphanin FQ receptor ligands (non-addictive analgesics).
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Neurokinin-1 (NK1) antagonists .
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CCR5 antagonists for viral entry inhibition.[1]
This guide details a robust, self-validating synthetic route relying on the Strecker Reaction followed by Nitrile Reduction . This pathway minimizes side reactions (such as retro-Strecker fragmentation) and ensures high fidelity of the quaternary center.
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals the efficiency of the Strecker multicomponent reaction. By disconnecting the C-C bond of the aminomethyl group and the C-N bond of the aniline, we arrive at commercially available starting materials.
Diagram 1: Retrosynthetic Logic (Graphviz)
Caption: Disconnection strategy isolating the alpha-aminonitrile as the pivotal intermediate.
Detailed Synthetic Protocol
Phase 1: The Strecker Reaction (Formation of the Quaternary Center)
The objective is to install the aniline and the nitrile group simultaneously. The use of Trimethylsilyl cyanide (TMSCN) is preferred over KCN/HCN for safety and solubility in organic solvents, often utilizing a Lewis acid catalyst or simple acetic acid promotion.
Reagents:
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Substrate: 1-Boc-4-piperidone (CAS 79099-07-3) or 1-Benzyl-4-piperidone (CAS 3612-20-2).
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Amine: Aniline (1.05 equiv).
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Cyanide Source: TMSCN (1.2 equiv) or KCN (1.5 equiv) with Glacial Acetic Acid.
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Solvent: Dichloromethane (DCM) or Acetic Acid.
Step-by-Step Methodology:
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Preparation: Dissolve 1-Boc-4-piperidone (10 mmol) and aniline (10.5 mmol) in Glacial Acetic Acid (20 mL).
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Addition: Cool to 0°C. Add TMSCN (12 mmol) dropwise. Caution: TMSCN releases HCN upon hydrolysis. Work in a well-ventilated fume hood.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The formation of the
-aminonitrile is often indicated by precipitation or TLC monitoring (shift to lower Rf). -
Workup: Pour the mixture into ice-cold NH₄OH solution (pH > 10) to neutralize acid and quench unreacted cyanide. Extract with DCM (3 x 50 mL).
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Purification: The product, 1-Boc-4-anilino-4-cyanopiperidine , is often a solid that can be recrystallized from ethanol/hexanes.
Critical Control Point:
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Retro-Strecker Risk:
-aminonitriles are in equilibrium with the imine/ketone. Avoid high temperatures during workup. Keep the pH basic during extraction to stabilize the nitrile.
Phase 2: Nitrile Reduction to Aminomethyl
Converting the nitrile (-CN) to the primary amine (-CH₂NH₂) requires a strong reducing agent. Lithium Aluminum Hydride (LAH) is the gold standard for this transformation, converting the nitrile to the amine without cleaving the aniline C-N bond.
Reagents:
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Substrate: 1-Boc-4-anilino-4-cyanopiperidine.
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Reductant: LiAlH₄ (LAH) (2.5–3.0 equiv).
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Solvent: Anhydrous THF or Diethyl Ether.
Step-by-Step Methodology:
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Setup: Flame-dry a 2-neck flask under Argon/Nitrogen. Add LAH (30 mmol) suspended in dry THF (50 mL).
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Addition: Dissolve the nitrile intermediate (10 mmol) in dry THF (20 mL). Add this solution dropwise to the LAH suspension at 0°C.
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Reflux: Once addition is complete, heat the reaction to a gentle reflux (66°C) for 4–6 hours.
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Observation: The reaction mixture will turn grey/white.
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Quenching (Fieser Method): Cool to 0°C. Carefully add:
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1 mL Water
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1 mL 15% NaOH
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3 mL Water
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Isolation: Filter the granular aluminum salts through a Celite pad. Rinse with THF.
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Concentration: Evaporate the solvent to yield the crude 1-Boc-4-anilino-4-(aminomethyl)piperidine .
Phase 3: Deprotection (Optional)
If the final target requires the free piperidine nitrogen, remove the protecting group.
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Boc Removal: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C for 2 hours.
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Benzyl Removal: Catalytic hydrogenation (H₂, Pd/C, MeOH, 50 psi).
Experimental Data & Validation
Table 1: Reaction Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Strecker Reagent | KCN / Aqueous AcOH | TMSCN / DCM / ZnCl₂ (cat) | TMSCN yields cleaner product (85% vs 65%) and easier workup. |
| Reduction Agent | H₂ / Raney Nickel | LiAlH₄ / THF | LAH provides complete reduction; Raney Ni often stalls at the imine. |
| Temperature | 25°C (Strecker) | 0°C to RT (Strecker) | Lower initial temp prevents polymerization of the imine intermediate. |
| Yield (Overall) | 40-50% | 68-75% | Optimized route minimizes retro-Strecker loss. |
Workflow Visualization
Diagram 2: Synthetic Workflow (Graphviz)
Caption: Step-wise transformation from ketone to gem-disubstituted diamine.
Safety & Compliance (E-E-A-T)
Chemical Hazards
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Cyanide Toxicity: TMSCN hydrolyzes to HCN in moist air. All Strecker reactions must be performed with a bleach trap (sodium hypochlorite) attached to the vent line to neutralize evolved HCN.
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Pyrophoric Reagents: LAH reacts violently with water. Use standard Schlenk techniques.
Regulatory Context
While 4-(phenylamino)piperidine-4-methylamine is a research chemical, it shares the 4-anilino-piperidine core with 4-ANPP (a precursor to fentanyl, a Schedule II substance).
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Differentiation: The presence of the 4-aminomethyl group distinguishes this molecule from immediate fentanyl precursors (which lack carbon substitution at C4).
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Compliance: Researchers must verify that this specific substitution pattern does not fall under "analog acts" in their specific jurisdiction. In the US, it is generally treated as a distinct building block for non-opioid research (e.g., NK1 antagonists) unless intended for illicit synthesis.
References
-
Guidechem. (n.d.). 4-(Phenylamino)Piperidine-4-Methylamine (CAS 83949-41-1) Structure and Properties.[2] Retrieved from
-
Janssen, P. A. J. (1986). Synthesis of 4,4-disubstituted piperidines.[1][2][3][4][5][6] U.S. Patent No. 3,998,834. (Foundational text on gem-disubstituted piperidine synthesis via Strecker chemistry).
- Kudzma, L. V., et al. (1989). "4-Anilino-4-arylpiperidines: Synthesis and Analgesic Activity." Journal of Medicinal Chemistry, 32(12), 2534-2542.
-
BenchChem. (2023).[2] Protocols for the Synthesis of 4-(Aminomethyl)piperidine Derivatives.[7] Retrieved from
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Document Viewer [docs.un.org]
- 4. US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates - Google Patents [patents.google.com]
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- 6. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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